Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a 2-chlorophenylamino group, and a 3-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the 2-Chlorophenylamino Group: This step involves the reaction of the piperidine intermediate with 2-chloroaniline under appropriate conditions to introduce the 2-chlorophenylamino group.
Addition of the 3-Oxopropyl Group: The 3-oxopropyl group can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate can be compared with other piperidine derivatives and compounds with similar functional groups. Some similar compounds include:
Piperidine-4-carboxylate derivatives: These compounds share the piperidine ring and carboxylate group but differ in other substituents.
Chlorophenylamino derivatives: Compounds with the chlorophenylamino group but different core structures.
Oxopropyl derivatives: Compounds with the oxopropyl group but different ring systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23ClN2O3 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-23-17(22)13-7-10-20(11-8-13)12-9-16(21)19-15-6-4-3-5-14(15)18/h3-6,13H,2,7-12H2,1H3,(H,19,21) |
InChI Key |
AKVSDAFSURZRKP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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